molecular formula C8H5BrOS B13996540 5-bromo-3H-1-benzothiophen-2-one

5-bromo-3H-1-benzothiophen-2-one

Cat. No.: B13996540
M. Wt: 229.10 g/mol
InChI Key: AGRARSBRADWECZ-UHFFFAOYSA-N
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Description

5-bromo-3H-1-benzothiophen-2-one: is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research. The presence of a bromine atom at the 5-position and a carbonyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3H-1-benzothiophen-2-one typically involves the bromination of 3H-1-benzothiophen-2-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-3H-1-benzothiophen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Scientific Research Applications

Chemistry: 5-bromo-3H-1-benzothiophen-2-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzothiophene derivatives .

Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties. It is often used in the development of new pharmaceuticals .

Medicine: Research has shown that derivatives of this compound exhibit promising anticancer activity. These derivatives are being explored for their potential use in cancer therapy .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-bromo-3H-1-benzothiophen-2-one and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. For example, some derivatives have been shown to inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    3H-1-benzothiophen-2-one: Lacks the bromine atom at the 5-position.

    5-chloro-3H-1-benzothiophen-2-one: Contains a chlorine atom instead of bromine.

    5-fluoro-3H-1-benzothiophen-2-one: Contains a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the 5-position in 5-bromo-3H-1-benzothiophen-2-one enhances its reactivity and allows for unique substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

5-bromo-3H-1-benzothiophen-2-one

InChI

InChI=1S/C8H5BrOS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2

InChI Key

AGRARSBRADWECZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)SC1=O

Origin of Product

United States

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